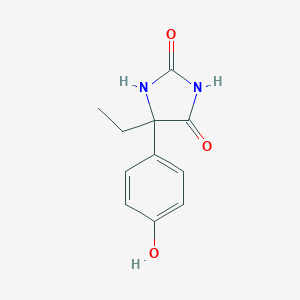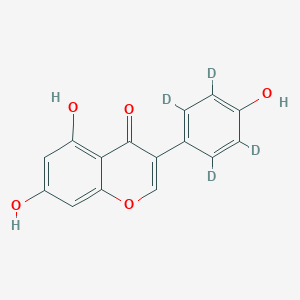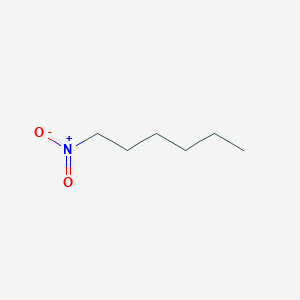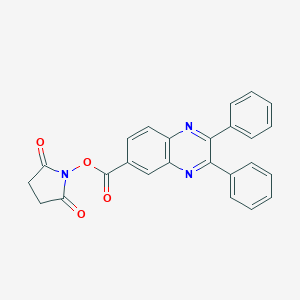
6-Amino-3-methyluracil
Übersicht
Beschreibung
6-Amino-3-methyluracil is an amino derivative of uracil . It has an empirical formula of C5H7N3O2 and a molecular weight of 141.13 .
Synthesis Analysis
A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6-[(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat-sensitive halide reagents are employed .Molecular Structure Analysis
The molecular structure of 6-Amino-3-methyluracil can be analyzed using a variety of spectroscopic methods (UV-vis, EPR, fluorescence spectroscopy), cyclic voltammetry, X-ray diffraction, and DFT calculations .Chemical Reactions Analysis
The Mannich reactions of 6-methyluracil and 5-nitro-6-methyluracil with piperidine, morpholine, and triazole were studied . The antioxidant activities of the Mannich bases were comparable to that of the known antioxidant ionol .Physical And Chemical Properties Analysis
6-Amino-3-methyluracil is a stable crystalline solid . It has a melting point of 295 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
6-Amino-3-methyluracil derivatives have been studied for their antioxidant activity . The Mannich reactions of 6-methyluracil and 5-nitro-6-methyluracil with piperidine, morpholine, and triazole were studied, and the antioxidant activities of the Mannich bases were found to be comparable to that of the known antioxidant ionol .
Antimicrobial Activity
6-Amino-3-methyluracil derivatives have also been studied for their antimicrobial activity . The condensation of 6-amino-1,3-dimethyluracil with substituted benzaldehydes gave six Schiff base derivatives which were brought into cyclizations with sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid to afford new dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazine-4-ones containing a 1,3-dimethyluracil fragment .
Indication of Human N-acetyltransferase (NAT2) Phenotypes
The ratio of 5-acetylamino-6-amino-3-methyluracil (AAMU) to 1-methylxanthine (1X) in urine samples after caffeine ingestion can be used to indicate human N-acetyltransferase (NAT2) phenotypes .
Preparation of Heterocyclic Compounds
6-Amino-1-methyluracil may be used in the preparation of 1,1’-dimethyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5’-pyrrolo[2,3-d]pyrimidine]-2,2’,4,4’,6’(1’H,3H,3’H,7’H,1’H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid .
Wirkmechanismus
Target of Action
6-Amino-3-methyluracil is a derivative of uracil, a component of RNA, and is structurally similar to endogenous pyrimidine bases (nucleotides, nucleosides) which play an important role in mechanisms of metabolism and heredity
Mode of Action
It’s known that uracil derivatives can exhibit a broad spectrum of pharmacological activity, determined by their structural affinity for endogenous pyrimidine bases
Biochemical Pathways
It’s known that uracil and its derivatives can influence various biochemical pathways due to their structural similarity to endogenous pyrimidine bases . These affected pathways could have downstream effects on cellular processes and overall organism health.
Pharmacokinetics
It’s known that the compound is a major metabolite of caffeine in the human body , suggesting that it may share some pharmacokinetic properties with caffeine.
Result of Action
Uracil derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, anabolic, antiulcer, anticatabolic, and antiviral activities
Safety and Hazards
Zukünftige Richtungen
The top five metabolites associated with modifiable factors for Alzheimer’s disease (AD) include 5-acetylamino-6-amino-3-methyluracil . These metabolites can be employed as biomarkers for tracking these factors, and they provide a potential biological pathway of how modifiable factors influence the human body and AD risk .
Eigenschaften
IUPAC Name |
6-amino-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVPFNFAUWIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355712 | |
| Record name | 6-Amino-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyluracil | |
CAS RN |
21236-97-5 | |
| Record name | 6-Amino-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-amino-3-methyluracil?
A1: 6-amino-3-methyluracil has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. [, ]
Q2: Is there spectroscopic data available for 6-amino-3-methyluracil?
A2: Yes, researchers have used ultraviolet (UV) and infrared (IR) spectroscopy to characterize 6-amino-3-methyluracil. [, ] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to confirm its structure. []
Q3: How is 6-amino-3-methyluracil formed in the body?
A3: 6-amino-3-methyluracil, often referred to as AAMU in research, is a major metabolite of caffeine in humans. It is formed through a series of demethylation and oxidation reactions, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. [, ]
Q4: Can the levels of 6-amino-3-methyluracil in urine be used to assess caffeine intake?
A4: Yes, studies have demonstrated a strong correlation between urinary concentrations of 6-amino-3-methyluracil and reported caffeine intake. This suggests its potential as a biomarker for estimating caffeine consumption. [, ]
Q5: What is the relationship between 6-amino-3-methyluracil and CYP1A2 activity?
A5: 6-amino-3-methyluracil is part of a metabolic ratio used to estimate CYP1A2 activity. This ratio, calculated from urine concentrations of specific caffeine metabolites including 6-amino-3-methyluracil, can provide insights into an individual's CYP1A2 metabolic capacity. []
Q6: Are there any diseases associated with altered 6-amino-3-methyluracil levels?
A6: A metabolomics study found significantly decreased levels of 6-amino-3-methyluracil, along with other caffeine metabolites, in the urine of patients with alcohol-associated liver disease. This decrease correlated with disease severity, suggesting its potential as a biomarker for monitoring liver function. []
Q7: How is 6-amino-3-methyluracil typically measured in biological samples?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or tandem mass spectrometry (MS/MS), is commonly used to quantify 6-amino-3-methyluracil in urine. [, ]
Q8: Are there alternative analytical techniques for 6-amino-3-methyluracil analysis?
A8: Yes, researchers have explored capillary electrophoresis (CE) coupled with multiwavelength detection as a viable alternative for separating and quantifying 6-amino-3-methyluracil and other caffeine metabolites in urine samples. [, ]
Q9: Has 6-amino-3-methyluracil been chemically synthesized?
A9: Yes, 6-amino-3-methyluracil has been successfully synthesized in the laboratory from readily available starting materials like 6-aminouracil. [, , ] This enables researchers to have a readily available source of the compound for further studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)






![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)


![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)
